Methyl 3-fluoropiperidine-4-carboxylate hydrochloride

Description

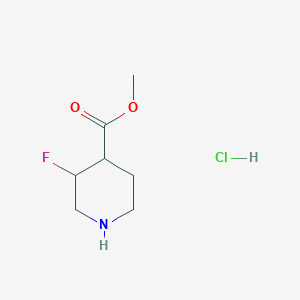

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-fluoropiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2.ClH/c1-11-7(10)5-2-3-9-4-6(5)8;/h5-6,9H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVRHQMFHIRKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoropiperidine-4-carboxylate hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the nucleophilic substitution of a suitable leaving group with a fluorine source under controlled conditions . The reaction conditions often require the use of polar aprotic solvents and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or metal hydrides.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The applications of methyl 3-fluoropiperidine-4-carboxylate hydrochloride span several fields:

Pharmaceutical Development

- Intermediate in Drug Synthesis : This compound serves as a key building block in the synthesis of various pharmaceutical agents. Its fluorinated structure often enhances the metabolic stability and lipophilicity of drug candidates, which is crucial for improving bioavailability .

- Medicinal Chemistry : Research has shown that fluorinated compounds can exhibit improved biological activities compared to their non-fluorinated counterparts. The incorporation of fluorine can modulate the pharmacokinetic properties of drugs, making them more effective .

Biological Studies

- Biological Activity Exploration : Studies have investigated the interactions of this compound with various biomolecules, assessing its potential as an active pharmaceutical ingredient (API) or as a lead compound for further development .

- Mechanism of Action : The fluorine atom in the compound influences its binding affinity to biological targets, which can alter various biochemical pathways. This characteristic is essential for understanding its therapeutic potential .

Industrial Applications

- Agrochemical Development : The compound is also explored for use in agrochemicals, where its properties may enhance the efficacy of pesticides or herbicides due to improved interaction with biological systems.

- Chemical Synthesis : As a versatile intermediate, it is utilized in the synthesis of more complex fluorinated compounds, contributing to advancements in organic chemistry methodologies .

Case Study 1: Fluorinated Drug Analogues

Research involving fluorinated analogues has demonstrated that compounds similar to this compound can exhibit significant anti-cancer properties. For instance, studies on fluorinated piperidines have shown enhanced inhibition of cancer cell growth compared to their non-fluorinated versions .

Case Study 2: Mechanistic Studies

A recent study focused on the mechanistic pathways influenced by this compound revealed that its interactions with specific enzymes could lead to altered metabolic pathways in cancer cells. This highlights its potential role as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of Methyl 3-fluoropiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can influence its binding affinity and selectivity towards enzymes or receptors, affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 3,3-difluoropiperidine-4-carboxylate Hydrochloride (CAS: 1779974-06-9)

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride (CAS: 1186663-32-0)

- Structure : Fluorine at the 4-position and a carboxylic acid group instead of a methyl ester.

- Molecular Formula: C₆H₁₁ClFNO₂ (MW: 195.62 g/mol).

- Applications : The carboxylic acid moiety allows for direct conjugation in peptide synthesis, differing from the ester’s role as a prodrug precursor .

Piperidine Derivatives with Aromatic Substituents

4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS: 325808-20-6)

- Structure : A methoxyphenyl group at the 4-position, lacking the carboxylate ester.

- Molecular Formula: C₁₂H₁₈ClNO (MW: 227.73 g/mol).

- Applications : The aromatic group enhances interactions with hydrophobic binding pockets in CNS-targeting drugs, contrasting with the fluorinated carboxylate’s focus on degradation pathways .

3-(2-Methylphenoxy)piperidine Hydrochloride (CAS: 1858256-18-4)

- Structure: A 2-methylphenoxy group at the 3-position.

- Molecular Formula: C₁₂H₁₈ClNO (MW: 227.73 g/mol).

- Key Difference: The phenoxy substituent introduces steric bulk, which may reduce membrane permeability compared to smaller fluorine or ester groups .

Piperidine Esters with Non-Fluorinated Substituents

Ethyl 4-oxo-piperidine-3-carboxylate Hydrochloride

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

- Structure : A diphenylmethoxy group at the 4-position.

- Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83 g/mol).

- Applications : The bulky diphenylmethoxy group is common in antipsychotic agents, highlighting divergent therapeutic applications compared to the fluorinated carboxylate .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Fluorine Impact: Mono- and di-fluorinated piperidines (e.g., Methyl 3-fluoro vs. 3,3-difluoro) exhibit distinct electronic profiles, influencing their metabolic stability and target engagement .

- Ester vs. Acid Functionality : Methyl esters (e.g., target compound) serve as prodrugs, whereas carboxylic acid derivatives (e.g., 4-Fluoro-4-piperidinecarboxylic acid) enable direct bioconjugation .

- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., diphenylmethoxy) prioritize receptor binding in neuroactive drugs, while compact fluorinated esters optimize degradation kinetics .

Biological Activity

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride is a fluorinated compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₄ClFNO₂

- Molecular Weight : Approximately 201.65 g/mol

- Structural Features : The presence of a fluorine atom at the 3-position of the piperidine ring enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine atom affects the compound's binding affinity, selectivity, and overall pharmacological profile.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : Its structural characteristics suggest potential interactions with neurotransmitter receptors, which could lead to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound may possess significant antiproliferative effects against various cancer cell lines. For example, similar fluorinated piperidines have demonstrated IC₅₀ values in the low micromolar range against breast and ovarian cancer cells .

- Pharmacological Applications : The compound is being explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders due to its ability to penetrate the blood-brain barrier effectively.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits competitive inhibition against certain enzymes involved in metabolic pathways. For instance, it showed promising results in inhibiting monoacylglycerol lipase (MAGL), which is linked to pain modulation and inflammation .

- ADME Profiling : A study assessing the absorption, distribution, metabolism, and excretion (ADME) properties indicated that the compound has favorable pharmacokinetic profiles, including high plasma protein binding and moderate clearance rates across species, suggesting its potential for therapeutic use .

Data Table

| Biological Activity | Description | IC₅₀ Values (µM) |

|---|---|---|

| Antitumor Activity | Inhibition of cancer cell proliferation | 19.9 - 75.3 |

| Enzyme Inhibition | Competitive inhibition of MAGL | <10 |

| Pharmacokinetic Properties | High plasma protein binding; moderate clearance | >97% bound |

Q & A

Q. What are the common synthetic routes for Methyl 3-fluoropiperidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves fluorination of a piperidine precursor followed by esterification. For example, fluorination may be achieved via nucleophilic substitution using a fluoride source (e.g., KF or Selectfluor®) under anhydrous conditions. Esterification can employ methanol in the presence of a catalyst like thionyl chloride or H<sup>+</sup> ions. Key optimization parameters include:

- Temperature: Fluorination reactions often require controlled heating (60–100°C) to avoid side reactions.

- Catalyst selection: Lewis acids (e.g., BF3) may enhance fluorination efficiency.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product .

Q. How can the purity of this compound be assessed?

Methodological Answer: Analytical techniques should be combined for robust purity assessment:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities at 210–254 nm.

- <sup>1</sup>H/<sup>19</sup>F NMR: Confirm structural integrity by verifying the absence of unreacted precursors (e.g., residual piperidine protons or fluorine shifts).

- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]<sup>+</sup>) and isotopic patterns to confirm stoichiometry.

- Elemental Analysis: Match experimental C/H/N/F percentages with theoretical values to detect inorganic contaminants .

Q. What are the key considerations for handling and storing this compound?

Methodological Answer:

- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group.

- Stability: Monitor via periodic HPLC analysis; degradation products (e.g., free carboxylic acid) indicate moisture ingress.

- Safety: Use fume hoods, nitrile gloves, and protective eyewear. Acute toxicity (oral LD50 > 300 mg/kg in rodents) suggests moderate hazard .

Advanced Research Questions

Q. How can tautomeric forms of this compound be characterized?

Methodological Answer: The compound may exhibit keto-enol tautomerism. To resolve dynamic equilibria:

- Variable-Temperature NMR: Monitor proton shifts (e.g., α-H to carbonyl) across –50°C to 25°C to identify tautomer populations.

- IR Spectroscopy: Detect carbonyl (C=O, ~1700 cm<sup>-1</sup>) vs. enol (C–O, ~1200 cm<sup>-1</sup>) stretching bands.

- X-ray Crystallography: Use SHELX software to solve crystal structures and identify dominant tautomers in the solid state .

Q. How can contradictory bioactivity data across assays be resolved?

Methodological Answer: Discrepancies may arise from assay-specific conditions:

- Solubility: Pre-saturate the compound in assay buffers (e.g., PBS with 0.1% DMSO) to avoid aggregation.

- Metabolite Interference: Use LC-MS to verify compound stability in cell culture media.

- Receptor Binding Assays: Compare results across orthogonal methods (e.g., radioligand displacement vs. FRET-based assays) to rule out false positives .

Q. How can computational chemistry predict biological interactions of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs or enzymes). Parameterize fluorine’s electronegativity and steric effects.

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess binding stability.

- ADMET Prediction: Tools like SwissADME estimate permeability (LogP), CYP450 inhibition, and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.